

# The role of the NPY2 receptor in metabolic disease

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An In-depth Technical Guide to the Role of the NPY2 Receptor in Metabolic Disease

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

The Neuropeptide Y (NPY) system is a critical regulator of energy homeostasis, with the NPY2 receptor (Y2R) emerging as a key player in the intricate network connecting the gut and the brain. As a G-protein coupled receptor predominantly activated by Neuropeptide Y (NPY) and Peptide YY (PYY), the Y2R exhibits a dual role in metabolic regulation. Centrally, it functions as an autoreceptor to inhibit NPY release, thereby suppressing appetite. Peripherally, it mediates the anorexigenic signals of gut-derived PYY. This guide provides a comprehensive overview of the Y2R, detailing its signaling pathways, its multifaceted role in obesity, type 2 diabetes, and liver disease, and the experimental methodologies used to investigate its function. Quantitative data from key studies are summarized, and critical signaling and experimental workflows are visualized to provide a thorough resource for researchers and drug developers targeting this complex receptor.

## NPY2 Receptor: Structure, Ligands, and Distribution

The NPY2 receptor is a member of the rhodopsin-like G-protein coupled receptor (GPCR) superfamily.[1] These receptors are characterized by seven transmembrane helices.[1] The Y2R is a key component of the NPY system, which also includes the peptides NPY, PYY, and

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Pancreatic Polypeptide (PP), and at least four other functional receptor subtypes in mammals (Y1, Y4, Y5, Y6).[2][3]

- Ligands: The Y2R shows a high affinity for both NPY and PYY.[1] Notably, it is also potently
  activated by N-terminally truncated fragments, particularly PYY(3-36), which is the major
  circulating form of PYY released from intestinal L-cells postprandially.[1][4] This
  characteristic distinguishes it from the Y1 receptor, which has a low affinity for such truncated
  peptides.[1]
- Tissue Distribution: The Y2R is widely expressed in both the central and peripheral nervous systems, positioning it as a critical integrator of metabolic signals.[1][5]
  - Central Nervous System (CNS): High concentrations of Y2 receptors are found in the
    hypothalamus, particularly on NPY-producing neurons in the arcuate nucleus (ARC),
    where it acts as an inhibitory autoreceptor.[6][7] It is also expressed in other brain regions
    involved in energy balance and behavior, including the brainstem and limbic system.[5]
  - Peripheral Tissues: The Y2R is expressed in various peripheral tissues integral to metabolism, including the gastrointestinal tract, pancreas, and adipose tissue.[8][9] Its presence on vagal afferent terminals is crucial for relaying satiety signals from the gut to the brain.[10]

## **NPY2 Receptor Signaling Pathways**

As a Gi/o-coupled receptor, activation of the NPY2 receptor by its ligands initiates several intracellular signaling cascades that are generally inhibitory in nature.[4][10]

- Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway involves the Gi alpha subunit, which directly inhibits the enzyme adenylyl cyclase.[4][11] This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent reduced activity of Protein Kinase A (PKA).[4][11]
- Modulation of Ion Channels: The Gβγ subunit complex, released upon receptor activation, can directly modulate ion channel activity. This includes the inhibition of voltage-gated Ca<sup>2+</sup> channels, which reduces neurotransmitter release, and the activation of G-protein coupled inwardly rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and reduced neuronal excitability.[1][4]

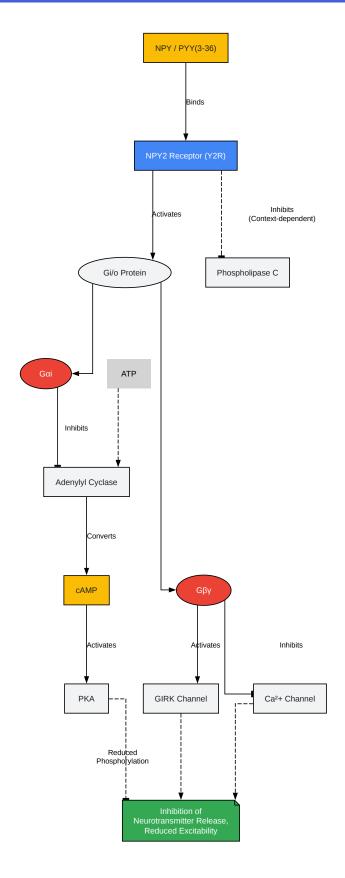






• Inhibition of Phosphoinositide Turnover: In some cellular contexts, the Y2R has been shown to negatively couple to phospholipase C (PLC) activity.[12] This attenuates the production of inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG), thereby reducing the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[11][12]





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Fig. 1: NPY2 Receptor Downstream Signaling Pathways

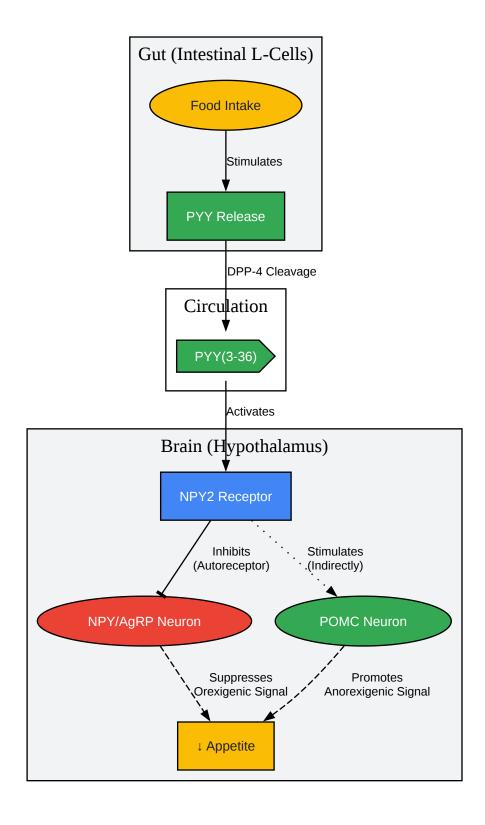


## **Role in Appetite and Energy Homeostasis**

The Y2R plays a complex, location-dependent role in regulating food intake and body weight. It is a central component of the gut-brain axis, integrating peripheral satiety signals with central appetite circuits.

- Central Anorexigenic Role: In the hypothalamic arcuate nucleus, the Y2R acts as a
  presynaptic autoreceptor on neurons that co-express the potent orexigenic peptides NPY
  and Agouti-related protein (AgRP).[6] Activation of these Y2 autoreceptors inhibits the
  release of NPY and AgRP, leading to a reduction in food intake. Therefore, central
  stimulation of the Y2R is anorexigenic.[13]
- Gut-Brain Axis Satiety Signal: After a meal, L-cells in the distal gut release PYY. This peptide is cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4) into PYY(3-36), which travels through the circulation to the brain.[1] PYY(3-36) acts on Y2 receptors in the hypothalamus (and possibly on vagal afferents) to suppress appetite, serving as a key physiological satiety signal.[1][10] Peripheral administration of PYY(3-36) or selective Y2R agonists has been shown to reduce food intake and body weight gain in rodent models.[1][14]
- Insights from Knockout Models: Studies using Y2R knockout (Y2R-/-) mice have yielded complex and sometimes conflicting results. Some models show that Y2R deletion leads to increased food intake and mild obesity, consistent with the loss of a satiety-mediating receptor.[15][16][17] However, other studies have shown that deleting the Y2R can be protective. For instance, crossing Y2R-/- mice with genetically obese and diabetic ob/ob mice resulted in an attenuation of the diabetic phenotype, including reduced adiposity, hyperinsulinemia, and hyperglycemia.[18][19] This effect may be mediated by a compensatory increase in the expression of pro-opiomelanocortin (POMC), the precursor to the anorexigenic peptide α-MSH.[18][19]





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Fig. 2: Y2R in the PYY-Mediated Gut-Brain Axis



# NPY2 Receptor in Metabolic Disease Pathophysiology

The Y2R is implicated in several key metabolic disorders, making it a compelling therapeutic target.

- Obesity: The role of Y2R in obesity is multifaceted.
  - Agonism: Selective Y2R agonists reduce food intake and promote weight loss in dietinduced obese (DIO) animal models.[20] This forms the basis for developing Y2R agonists as anti-obesity therapeutics.
  - Antagonism: While central Y2R blockade might be expected to increase appetite, antagonism of peripheral Y2Rs has shown surprising benefits. Peripheral Y2R antagonists can prevent NPY-induced fat accumulation and protect against diet-induced obesity, particularly in models with elevated NPY levels.[21] This suggests a distinct role for peripheral Y2Rs, possibly on adipocytes, in promoting lipid storage and adipogenesis.[9]
     [21]
- Type 2 Diabetes: Y2R signaling is closely linked to glucose homeostasis.
  - In states of chronically elevated NPY, such as in ob/ob mice, Y2R signaling contributes to the development of hyperinsulinemia and hyperglycemia.[18] Deletion of the Y2R in these mice improves their diabetic phenotype.[18][19]
  - Conversely, treatment with a long-acting Y2R agonist in DIO mice not only reduced body weight but also improved glucose disposal and lowered plasma insulin and glucose levels, indicating enhanced insulin sensitivity.[20]
- Metabolic-Dysfunction-Associated Steatotic Liver Disease (MASLD): Emerging evidence
  points to a role for Y2R in liver metabolism. A recent study in DIO rats found that treatment
  with a selective Y2R antagonist, JNJ-31020028, prevented the development of liver
  steatosis.[22] This protective effect occurred without significant weight loss and was
  associated with the hepatic downregulation of key genes involved in de novo lipogenesis,
  such as SREBP1 and MLXIPL.[22]



## **Quantitative Data from Preclinical Studies**

The following tables summarize key quantitative findings from preclinical studies investigating the role of the NPY2 receptor.

Table 1: Effects of Y2R Deletion in Genetically Obese (ob/ob) Mice

Parameter	ob/ob Mice	Y2(-/-)ob/ob Mice	Change	Reference
Body Fat (%)	~45%	~38%	ļ	[18],[19]
Plasma Glucose (mM)	~25 mM	~15 mM	ļ	[18],[19]
Plasma Insulin (ng/mL)	~18 ng/mL	~8 ng/mL	Ţ	[18],[19]
Hypothalamic POMC mRNA	Decreased	Significantly Increased	1	[18],[19]

| Food Intake | No significant difference | No significant difference |  $\leftrightarrow$  |[18],[19] |

Table 2: Effects of Pharmacological Y2R Modulation on Metabolism



Study Type	Animal Model	Compound	Key Outcomes	Reference
Agonism	Lean Mice	BT-48 (Selective Y2R Agonist)	Dose- dependently inhibited food intake; Decreased respiratory quotient (enhanced fat metabolism).	[14]
Agonism	DIO Mice	PEGylated PYY(13-36) (Long-acting Y2R Agonist)	Dose-dependent reduction in body weight; Improved glucose disposal; Increased plasma adiponectin.	[20]
Antagonism	DIO Rats	JNJ-31020028 (Y2R Antagonist)	Prevented liver steatosis (p=0.03); Downregulated hepatic SREBP1 (p≤0.0001); No significant weight loss.	[22]

| Antagonism | Mice on High-Fat Diet | BIIE0246 (Y2R Antagonist) | Enhanced obesity in control mice but prevented it in mice with NPY overexpression. |[21] |

## **Key Experimental Protocols**

Investigating the function of the NPY2 receptor involves a range of molecular and physiological techniques.

#### **Generation of NPY2R Knockout Mice**



This protocol describes a standard method for creating a germline deletion of the NPY2R gene.

- Targeting Vector Construction: A targeting vector is engineered to disrupt the protein-coding exon of the Npy2r gene. The construct typically includes a reporter gene (e.g., IRES-tau-lacZ) for tracking expression and a selection marker (e.g., neomycin resistance gene) flanked by sequences homologous to the target gene locus ("homology arms").[15]
- ES Cell Electroporation: The linearized targeting vector is introduced into embryonic stem (ES) cells (e.g., from a 129P2/OlaHsd strain) via electroporation.[15]
- Selection and Screening: ES cells are cultured in the presence of a selection agent (e.g., G418/neomycin). Resistant colonies, which have incorporated the vector, are screened by PCR and Southern blot to identify those with correct homologous recombination.
- Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse (e.g., BALB/c).[15]
- Generation of Chimeras: The injected blastocysts are transferred to a pseudopregnant surrogate mother. The resulting chimeric offspring (composed of cells from both the host blastocyst and the engineered ES cells) are identified, often by coat color.
- Breeding and Genotyping: Chimeric mice are bred with wild-type mice to achieve germline transmission of the targeted allele. Heterozygous offspring (Npy2r+/-) are then intercrossed to produce homozygous knockout (Npy2r-/-), heterozygous, and wild-type littermates for experimental comparison.[15]

## In Vivo Metabolic Phenotyping of Y2R Modulators

This protocol outlines a typical workflow for assessing the metabolic effects of a Y2R agonist or antagonist in a diet-induced obesity (DIO) rodent model.

- Model Induction: Male rodents (e.g., C57BL/6 mice or Wistar rats) are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks until a significant increase in body weight and impaired glucose tolerance are established compared to chow-fed controls.[20][22]
- Acclimatization and Baseline: Animals are single-housed in metabolic cages to allow for precise monitoring of food and water intake. They are acclimatized for several days, during

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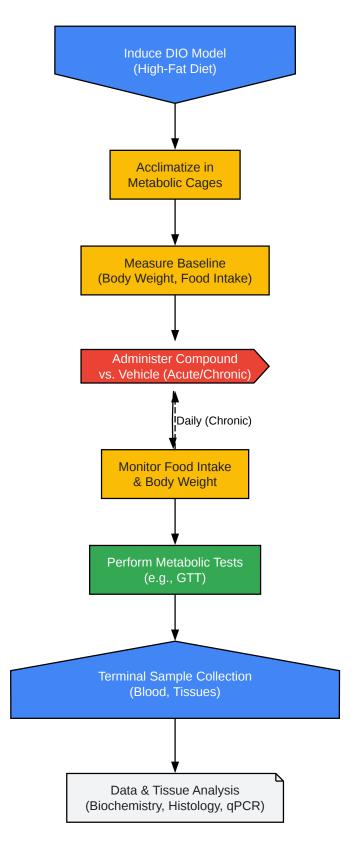




which baseline body weight, food intake, and energy expenditure (if using indirect calorimetry) are recorded.

- Compound Administration: The test compound (Y2R agonist/antagonist) or vehicle is administered via a clinically relevant route (e.g., intraperitoneal or subcutaneous injection). Dosing may be acute (single dose) or chronic (e.g., once daily for several weeks).[14][22]
- Post-Dose Monitoring: Key parameters are monitored continuously or at set intervals:
  - Food Intake: Measured at 2, 4, 8, and 24 hours post-dose and daily for chronic studies.
  - Body Weight: Measured daily.
- Metabolic Tests: At the end of the study (or at specific time points), metabolic tests are performed:
  - Glucose Tolerance Test (GTT): After an overnight fast, a baseline blood glucose sample is taken, followed by an intraperitoneal or oral glucose bolus. Blood glucose is measured at 15, 30, 60, 90, and 120 minutes.
  - Terminal Sample Collection: Animals are euthanized, and terminal blood is collected for analysis of plasma insulin, leptin, adiponectin, and lipids. Tissues such as the liver, adipose depots, and hypothalamus are collected for histological analysis or gene expression studies (qRT-PCR, Western blot).[22]





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Fig. 3: Workflow for In Vivo Metabolic Phenotyping



## **Therapeutic Potential and Conclusion**

The NPY2 receptor's central role in the gut-brain axis makes it a prime target for therapeutic intervention in metabolic diseases.

- Therapeutic Strategies:
  - Y2R Agonists: Long-acting peptide agonists that mimic the effects of PYY(3-36) are being developed to suppress appetite and induce weight loss for the treatment of obesity.[20][23]
  - Y2R Antagonists: The discovery that Y2R antagonists can prevent liver steatosis and potentially block peripheral fat accumulation opens a novel therapeutic avenue, possibly for treating MASLD and aspects of obesity without directly targeting central appetite pathways.[8][22]
- Challenges and Future Directions: Drug development faces challenges due to the receptor's complex biology. The opposing effects of central versus peripheral Y2R signaling, and the varied phenotypes of knockout models, highlight the need for highly selective compounds and a deeper understanding of tissue-specific receptor function.[9][21] Despite some clinical programs being discontinued, the Y2R remains an active area of research, with several molecules in preclinical and early-phase clinical development for obesity and epilepsy.[24]
   [25]

In conclusion, the NPY2 receptor is a critical and complex node in the regulation of energy balance and metabolic health. It integrates peripheral satiety signals with central hypothalamic circuits and influences lipid metabolism in peripheral tissues. While challenges remain, continued research into the nuanced roles of the Y2R provides a promising foundation for the development of novel therapeutics to combat the growing epidemics of obesity, type 2 diabetes, and related metabolic disorders.

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